molecular formula C12H13N B008869 2-Methyl-2-phenylpent-4-enenitrile CAS No. 104367-49-9

2-Methyl-2-phenylpent-4-enenitrile

Cat. No. B008869
M. Wt: 171.24 g/mol
InChI Key: IWIWGVIGABEPHB-UHFFFAOYSA-N
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Scientific Research Applications

  • Precursors for Synthetic and Biologically Interesting Compounds : 5-Hydroxypent-2-enenitriles, a class to which 2-Methyl-2-phenylpent-4-enenitrile belongs, are used as precursors for synthetic and biologically interesting compounds. These include dihydropyranones, dienenitriles, and functionalized naphthalenes (Zhang et al., 2013).

  • Catalytic Isomerization : The compound isomerizes to Z- and E-2-methyl-2-butenitrile when catalytically used with [Ni(COD)2] and TRIPHOS, forming nickel complexes in the process (Acosta-Ramírez et al., 2008).

  • Photocycloaddition Reactions : It participates in photocycloaddition reactions with methyl phenylglyoxylate and benzils, yielding oxetanes and rac-dimethyl 2,3-diphenyltartrate as byproducts (van Wolven et al., 2006).

  • Enantioface Discriminating Isomerization : Chiral ruthenium complexes can use this compound for enantioface discriminating isomerization of olefins, leading to the formation of specific enantiomers (Matteoli et al., 1984).

  • Photochemical Behavior and Reactivity Studies : Studies have explored its photochemical behavior, demonstrating the impact of substituents on reaction efficiency and selectivity in phenyl-ethenyl bichromophoric systems (Ellis‐Davies et al., 1984).

  • Synthesis of Optically Active Compounds : It has been used in the synthesis of optically active compounds, such as 4-hydroxyalk-2-enenitriles (Nolcami et al., 1986).

  • Reactions with Other Chemicals : The compound reacts with various chemicals, such as 2-methylquinoline, leading to stereoselective formations and potential applications in organic synthesis (Belyaeva et al., 2017).

Future Directions

Future research on “2-Methyl-2-phenylpent-4-enenitrile” could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, understanding its safety and hazards would be crucial for its potential applications.


Please note that this analysis is based on the limited information available and may not fully cover all aspects of “2-Methyl-2-phenylpent-4-enenitrile”. Further research and studies would be needed to provide a more comprehensive understanding of this compound.


properties

IUPAC Name

2-methyl-2-phenylpent-4-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N/c1-3-9-12(2,10-13)11-7-5-4-6-8-11/h3-8H,1,9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIWGVIGABEPHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=C)(C#N)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90440991
Record name 2-methyl-2-phenylpent-4-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-phenylpent-4-enenitrile

CAS RN

104367-49-9
Record name 2-methyl-2-phenylpent-4-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-phenylpropionitrile (4.04 g, 30.79 mmol) in 40 mL of DMSO was added 34 mL (34 mmol) of a 1 M solution of sodium bis(trimethylsilyl)amide (NaHMDS) in THF over a 5 minute period. After 10 minutes, allyl bromide (6 mL, 69.33 mmol) was added dropwise (exothermic). The mixture was cooled with an ice-water bath. The mixture stirred for 20 minutes, becoming a solid mass. An additional 20 mL of DMSO was added. After 10 minutes, the mixture was diluted with 200 mL of ammonium chloride and extracted with three 100 mL portions of ethyl acetate. The combined organic layers were washed with six 75 mL portions of brine, dried over magnesium sulfate, filtered, and concentrated in vacuo to afford 5.25 g (99.5% yield) of 2-methyl-2-phenylpent-4-enenitrile as yellow oil which was used without further purification.
Quantity
4.04 g
Type
reactant
Reaction Step One
[Compound]
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solution
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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40 mL
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6 mL
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Reaction Step Two
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200 mL
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20 mL
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solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
R Xinyi, W Guangzhu, J Xiaolei… - Chinese Journal of Organic …, 2022 - sioc-journal.cn
… 2-Methyl-2-phenylpent-4-enenitrile (4d): Colorless oil using allyl bromide (0.60 mmol, 3.0 equiv.) as the electrophile and MPMN (0.2 mmol, 1.0 equiv.) as CN reagent on 0.2 mmol scale (…
Number of citations: 2 sioc-journal.cn
任新意, 王广柱, 纪晓雷, 董开武 - 有机化学, 2022 - sioc-journal.cn
… 2-Methyl-2-phenylpent-4-enenitrile (4d): Colorless oil using allyl bromide (0.60 mmol, 3.0 equiv.) as the electrophile and MPMN (0.2 mmol, 1.0 equiv.) as CN reagent on 0.2 mmol scale (…
Number of citations: 0 sioc-journal.cn

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